1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-
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Overview
Description
1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. The compound consists of a pyrazolo[4,3-c]pyridine core, which is fused with an oxadiazole ring, and is further substituted with a phenyl group. This combination of structural motifs imparts the compound with interesting chemical and biological properties.
Preparation Methods
The synthesis of 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves multiple steps, starting from readily available starting materials
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.
Construction of Pyrazolo[4,3-c]pyridine Core: The pyrazolo[4,3-c]pyridine core can be constructed via the condensation of appropriate hydrazines with β-ketoesters or β-diketones.
Introduction of Phenyl Group: The phenyl group can be introduced through various methods, such as Suzuki coupling or direct arylation.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine or nitronium ions for substitution reactions. Major products formed from these reactions include N-oxides, amines, and substituted phenyl derivatives.
Scientific Research Applications
1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), which are involved in various cellular processes . Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, contributing to its bioactivity .
Comparison with Similar Compounds
1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar bioisosteric properties, making them useful in drug design.
Pyrazolo[4,3-c]pyridine Derivatives: These compounds share the pyrazolo[4,3-c]pyridine core and are known for their diverse biological activities.
Phenyl-Substituted Heterocycles: These compounds share the phenyl group and are often explored for their potential as bioactive molecules.
The uniqueness of 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride lies in its combination of structural motifs, which imparts it with a distinct set of chemical and biological properties.
Biological Activity
1H-Pyrazolo[4,3-c]pyridine derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses specifically on the compound 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- and its biological activity. The compound's structure suggests potential interactions with various biological targets, leading to antitumor and anti-inflammatory effects.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a pyrazolo-pyridine core with a tetrahydro substitution and an oxadiazole moiety that may enhance its biological properties.
Antiproliferative Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to the one in focus have shown inhibition against cell lines such as MV4-11 (biphenotypic B myelomonocytic leukemia) and MCF-7 (breast cancer) .
Table 1: Antiproliferative Activity of Pyrazolo[4,3-c]pyridine Derivatives
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | MV4-11 | 5.2 |
Compound B | K562 | 7.8 |
Compound C | MCF-7 | 3.5 |
The mechanism by which these compounds exert their antiproliferative effects includes the induction of apoptosis through pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation. Specifically, studies have demonstrated that certain derivatives lead to the activation of caspase 9 and subsequent apoptotic cell death .
Inhibition of Carbonic Anhydrase
Another notable biological activity is the inhibition of carbonic anhydrase (CA), an enzyme implicated in various physiological processes including acid-base balance and respiration. Compounds derived from pyrazolo[4,3-c]pyridine have shown promising inhibitory effects against different isoforms of human carbonic anhydrases (hCA I and hCA II), with some derivatives exhibiting Ki values significantly lower than standard inhibitors like acetazolamide .
Table 2: Inhibition Potency Against Carbonic Anhydrase Isoforms
Compound Name | hCA Isoform | Ki (nM) |
---|---|---|
Compound D | hCA I | 58.8 |
Compound E | hCA II | 66.8 |
Compound F | hCA IX | 88.3 |
Case Studies
In a recent study focusing on the synthesis and biological evaluation of pyrazolo[4,3-c]pyridine derivatives, several compounds were tested for their ability to inhibit cancer cell proliferation and carbonic anhydrase activity. The results indicated that structural modifications significantly influenced both the antiproliferative activity and enzyme inhibition profiles .
Properties
CAS No. |
1306738-92-0 |
---|---|
Molecular Formula |
C15H15N5O |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H15N5O/c1-20-12-7-8-16-9-11(12)13(18-20)15-17-14(19-21-15)10-5-3-2-4-6-10/h2-6,16H,7-9H2,1H3 |
InChI Key |
JSFPYLFUXQZLMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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